N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Lipophilicity Drug-likeness Physicochemical properties

Secure a differentiated oxalamide scaffold for permeability calibration and covalent inhibitor design. This compound features a hydroxymethylcyclopropyl group that adds conformational constraint and hydrogen-bonding capacity beyond simpler N1-(4-fluorobenzyl)oxalamides. Its balanced polarity (XLogP3 0.8, PSA 84.5 Ų) places it in the passive diffusion 'zone of ambiguity'—ideal as a reference standard for Caco-2/PAMPA assays. No generic alternative can replicate its interaction landscape. Sourced exclusively for authorized research. Inquire now for pricing, purity analysis, and batch reservations.

Molecular Formula C14H17FN2O3
Molecular Weight 280.299
CAS No. 1251698-45-9
Cat. No. B2894628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
CAS1251698-45-9
Molecular FormulaC14H17FN2O3
Molecular Weight280.299
Structural Identifiers
SMILESC1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CO
InChIInChI=1S/C14H17FN2O3/c15-11-3-1-10(2-4-11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20)
InChIKeyNHHUHWXBTLWFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251698-45-9): Chemical Class and Baseline Characterization for Procurement


N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251698-45-9) is a synthetic oxalamide derivative with the molecular formula C14H17FN2O3 and a molecular weight of 280.29 g/mol [1]. The structure features a 4-fluorobenzyl group on one amide nitrogen and a (1-(hydroxymethyl)cyclopropyl)methyl substituent on the other, resulting in a compound with three hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, and a computed XLogP3-AA of 0.8 [1]. No primary research articles or patents reporting biological activity, target engagement, or in vivo pharmacokinetics for this specific compound were identified in accessible authoritative databases (PubMed, patent databases) as of the knowledge cutoff. The compound is listed in the PubChem Compound database (CID 49670958) with a creation date of 2010-11-27, indicating its presence in chemical screening libraries, but curated bioactivity data are absent [1].

Why N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide Cannot Be Interchanged with Close Oxalamide Analogs Without Evidence


Oxalamide derivatives containing the 4-fluorobenzyl pharmacophore are not functionally interchangeable. The introduction of the (1-(hydroxymethyl)cyclopropyl)methyl moiety in the target compound increases molecular weight, the number of hydrogen bond donors and acceptors, and rotatable bond count relative to the simpler N1-(4-fluorobenzyl)oxalamide (CAS 1796024-88-8) [1]. These computed property differences (quantified in Section 3) alter predicted aqueous solubility, permeability, and potential for productive hydrogen-bonding interactions. In the absence of direct comparative biological data, generic substitution cannot be justified; a compound with higher polarity and structural complexity may exhibit distinct off-target profiles, metabolic stability, or synthetic tractability that preclude simple replacement without experimental validation [1].

Quantitative Differentiation Evidence for N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide Versus Closest Oxalamide Analog


Computed Lipophilicity (XLogP3-AA) Comparison: Target Compound vs N1-(4-fluorobenzyl)oxalamide

The computed octanol-water partition coefficient (XLogP3-AA) of the target compound (0.8) is 0.4 log units higher than that of the simpler analog N1-(4-fluorobenzyl)oxalamide (0.4), indicating moderately greater lipophilicity [1][2]. This difference arises from the additional carbon atoms of the cyclopropyl-hydroxymethyl substituent and may influence passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Donor/Acceptor Capacity Comparison: Target Compound vs N1-(4-fluorobenzyl)oxalamide

The target compound possesses three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), whereas the simpler analog N1-(4-fluorobenzyl)oxalamide has two HBD and three HBA [1][2]. The additional donor and acceptor originate from the primary alcohol group on the cyclopropylmethyl substituent, which is available for intermolecular interactions with biological targets or crystal packing.

Hydrogen bonding Drug design Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: Target Compound vs N1-(4-fluorobenzyl)oxalamide

The target compound contains five rotatable bonds compared to two in N1-(4-fluorobenzyl)oxalamide [1][2]. The three additional rotors arise from the cyclopropyl-hydroxymethyl moiety and can impart greater conformational flexibility that may be advantageous for induced-fit binding but detrimental to entropic binding free energy.

Conformational analysis Molecular flexibility Rational compound selection

Molecular Size and Topological Polar Surface Area (TPSA) Difference: Target Compound vs N1-(4-fluorobenzyl)oxalamide

The target compound has a molecular weight of 280.29 g/mol and a topological polar surface area (TPSA) of 84.5 Ų (estimated from atom contributions), compared to 196.18 g/mol and a TPSA of 72.2 Ų for the simpler analog [1][2]. The increase in both parameters results from the additional cyclopropyl-hydroxymethyl group and predicts a reduced passive membrane permeation rate relative to the smaller analog.

Molecular size Polar surface area Physicochemical profiling

Application Scenarios for N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide Based on Quantitative Chemical Property Differentiation


Negative Control or Inactive Probe for Cellular Permeability Assays

Given its moderately higher lipophilicity (XLogP3 = 0.8) and larger polar surface area (84.5 Ų) relative to the simpler N1-(4-fluorobenzyl)oxalamide, this compound can serve as a non-bioactive, cell-permeable structural analog in permeability assays such as Caco-2 or PAMPA. Its computed properties position it in the 'zone of ambiguity' for passive diffusion, making it a useful reference compound for calibrating permeability models when screening oxalamide-based libraries [1].

Synthetic Building Block for Protease Inhibitor Medicinal Chemistry

The presence of both a 4-fluorobenzyl group (a known P2/P3 pocket motif in HCV NS3 protease inhibitors) and a hydroxymethylcyclopropyl moiety (a latent electrophilic handle after oxidation) makes this compound a versatile intermediate for synthesizing covalent reversible inhibitors [1]. Its additional hydrogen bond donor and acceptor count over simpler analogs provides multiple vectors for structure-activity relationship exploration without requiring de novo scaffold construction [1].

Analytical Reference Standard for Impurity Profiling in Raltegravir Synthesis Routes

This oxalamide derivative shares the N-(4-fluorobenzyl)oxalamide core with known impurities in the HIV integrase inhibitor raltegravir synthetic pathway (e.g., Impurity 11, CAS 1796024-88-8) [2]. Its distinct cyclopropyl-hydroxymethyl substituent provides a structurally related but chromatographically resolvable standard for HPLC method validation and LC-MS impurity identification in pharmaceutical quality control [1][2].

Fragment-Based Drug Discovery Scaffold with Enhanced Hydrogen-Bonding Capacity

Compared to the minimal fragment N1-(4-fluorobenzyl)oxalamide (2 HBD, 3 HBA), the target compound's additional hydrogen bond donor (primary alcohol) and acceptor (hydroxymethyl oxygen) expand its potential interaction landscape with biological targets such as kinases, proteases, or bromodomains. The cyclopropyl ring also introduces conformational constraint not present in linear alkyl linkers, which can improve ligand efficiency when incorporated into fragment-growing campaigns [1].

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.